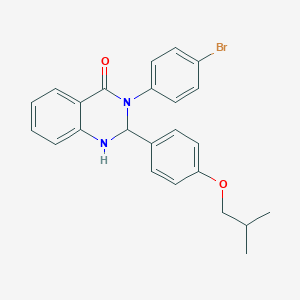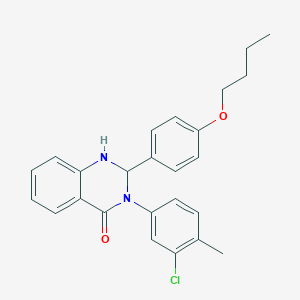![molecular formula C41H28N2 B388337 2-(ANTHRACEN-9-YL)-4,5-BIS({[1,1'-BIPHENYL]-4-YL})-1H-IMIDAZOLE](/img/structure/B388337.png)
2-(ANTHRACEN-9-YL)-4,5-BIS({[1,1'-BIPHENYL]-4-YL})-1H-IMIDAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Anthracen-9-yl)-4,5-bis({[1,1’-biphenyl]-4-yl})-1H-imidazole is a complex organic compound that features an anthracene moiety and biphenyl groups attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(anthracen-9-yl)-4,5-bis({[1,1’-biphenyl]-4-yl})-1H-imidazole typically involves multi-step organic reactions. One common approach is the condensation of anthracene derivatives with biphenyl-substituted imidazole precursors under controlled conditions. The reaction often requires the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene. The reaction temperature and time are crucial parameters that need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the production process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Anthracen-9-yl)-4,5-bis({[1,1’-biphenyl]-4-yl})-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the biphenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include anthraquinone derivatives, imidazoline derivatives, and various substituted biphenyl-imidazole compounds.
Aplicaciones Científicas De Investigación
2-(Anthracen-9-yl)-4,5-bis({[1,1’-biphenyl]-4-yl})-1H-imidazole has several scientific research applications:
Organic Electronics: Used as an emitter in organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Biomedical Imaging: Employed as a fluorescent probe for cellular imaging and diagnostics.
Photovoltaics: Investigated for use in organic solar cells as a light-harvesting material.
Chemical Sensors: Utilized in the development of sensors for detecting heavy metal ions and other analytes.
Mecanismo De Acción
The mechanism of action of 2-(anthracen-9-yl)-4,5-bis({[1,1’-biphenyl]-4-yl})-1H-imidazole involves its ability to participate in intramolecular charge transfer (ICT) processes. The electron-donating and electron-accepting groups within the molecule facilitate the transfer of electrons, leading to fluorescence emission. This property is exploited in applications such as OLEDs and fluorescent probes. The molecular targets and pathways involved include interactions with cellular components in biomedical imaging and electron transport pathways in electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
2-(Anthracen-9-yl)benzothiazole: Similar in structure but with a benzothiazole moiety instead of an imidazole ring.
9,10-Diphenylanthracene: Features phenyl groups attached to the anthracene core, commonly used in photon upconversion systems.
Anthracene-oxadiazole derivatives: Used in OLEDs, similar photophysical properties but different heterocyclic ring.
Uniqueness
2-(Anthracen-9-yl)-4,5-bis({[1,1’-biphenyl]-4-yl})-1H-imidazole is unique due to its combination of anthracene and biphenyl groups attached to an imidazole ring, providing a distinct set of photophysical properties and chemical reactivity. This makes it particularly suitable for applications in organic electronics and biomedical imaging where specific fluorescence and charge transfer characteristics are desired .
Propiedades
Fórmula molecular |
C41H28N2 |
|---|---|
Peso molecular |
548.7g/mol |
Nombre IUPAC |
2-anthracen-9-yl-4,5-bis(4-phenylphenyl)-1H-imidazole |
InChI |
InChI=1S/C41H28N2/c1-3-11-28(12-4-1)30-19-23-32(24-20-30)39-40(33-25-21-31(22-26-33)29-13-5-2-6-14-29)43-41(42-39)38-36-17-9-7-15-34(36)27-35-16-8-10-18-37(35)38/h1-27H,(H,42,43) |
Clave InChI |
XBOOXYFWQMTLIG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=C5C=CC=CC5=CC6=CC=CC=C64)C7=CC=C(C=C7)C8=CC=CC=C8 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=C5C=CC=CC5=CC6=CC=CC=C64)C7=CC=C(C=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Allyloxy)-3-methoxyphenyl]-1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-4-imidazolidinone](/img/structure/B388261.png)
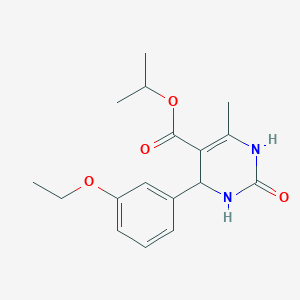
![4-(3,5-Diphenyl-[1,2,4]triazol-4-yl)-phthalonitrile](/img/structure/B388264.png)
![2-{4-[(2-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B388266.png)
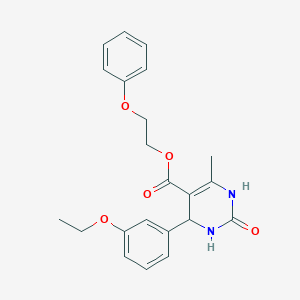
![2-{3-[(4-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B388268.png)
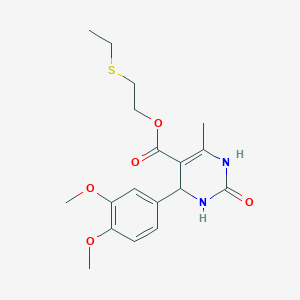
![3-(4-ETHYLPHENYL)-2-[4-(2-METHYLPROPOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B388270.png)
![2-[3-(1-naphthylmethoxy)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B388272.png)
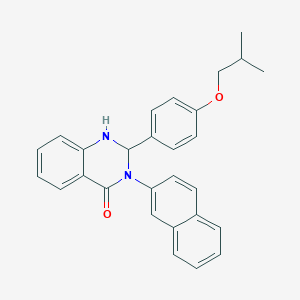
![2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B388274.png)
